4-(3-Naphthalen-2-yloxypropyl)morpholine
Description
4-(3-Naphthalen-2-yloxypropyl)morpholine is a morpholine derivative characterized by a naphthalene ring linked via an oxypropyl chain to the morpholine moiety. Morpholine derivatives are widely explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and target interactions. The naphthalene group in this compound likely enhances lipophilicity, which could influence membrane permeability and binding to hydrophobic targets .
Properties
CAS No. |
5360-38-3 |
|---|---|
Molecular Formula |
C17H21NO2 |
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-(3-naphthalen-2-yloxypropyl)morpholine |
InChI |
InChI=1S/C17H21NO2/c1-2-5-16-14-17(7-6-15(16)4-1)20-11-3-8-18-9-12-19-13-10-18/h1-2,4-7,14H,3,8-13H2 |
InChI Key |
QHPRQVUQAVCQSK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCOC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
C1COCCN1CCCOC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Anti-Trypanosomal Morpholine Derivatives
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine (IC₅₀: 1.0 µM against T. b. rhodesiense)
- Key Features: Incorporates a pyrazole ring and phenoxyphenyl group.
- Activity : Demonstrates stage-specific anti-parasitic activity. The pyrazole ring is critical for potency, as substitution with isoxazole or nitrophenyl groups reduces activity by 6- to 18-fold .
- However, increased steric bulk could reduce solubility.
1-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]piperazine (IC₅₀: 1.1 µM)
EP2 Receptor Potentiators
CID2992168 (4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine)
Local Anesthetics and Structural Analogs
Fomocine (4-[3-[4-(phenoxymethyl)phenyl]propyl]morpholine)
- Key Features: Phenoxymethylphenyl substituent.
- Application: Marketed as a local anesthetic (Erbocain). The phenoxy group balances lipophilicity and solubility, a design principle that may extend to naphthalene-containing analogs .
Physicochemical Modifiers
4-(2-Hydroxypropyl)morpholine
- Key Features : Hydroxypropyl group increases hydrophilicity (logP: ~0.5).
4-[3-(2-Chloro-4-phenylphenoxy)propyl]morpholine
- Key Features : Chlorinated biphenyl ether substituent.
- Comparison : The chloro group introduces electronegativity, which may enhance dipole interactions compared to the naphthalene group’s planar aromatic system .
Structural and Functional Data Table
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